1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane)

Accelerated weathering Tensile strength retention UV photodegradation

1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane), commonly referred to as hydrogenated bisphenol A diglycidyl ether (HDGEBA), is a difunctional cycloaliphatic glycidyl ether epoxy monomer. It is produced by the catalytic hydrogenation of the aromatic rings of conventional bisphenol A diglycidyl ether (DGEBA), yielding a saturated cycloaliphatic backbone with a molecular formula of C₁₉H₃₂O₄ and a molecular weight of 324.45 g/mol.

Molecular Formula C19H32O4
Molecular Weight 324.5 g/mol
CAS No. 59333-65-2
Cat. No. B13770166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane)
CAS59333-65-2
Molecular FormulaC19H32O4
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESC1CC(CCC1CC2CCC(CC2)OCC3CO3)OCC4CO4
InChIInChI=1S/C19H32O4/c1-5-16(20-10-18-12-22-18)6-2-14(1)9-15-3-7-17(8-4-15)21-11-19-13-23-19/h14-19H,1-13H2
InChIKeyGFSFMWIMDVXLEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) (CAS 59333-65-2): Hydrogenated Bisphenol A Diglycidyl Ether for Procurement in Weathering-Resistant and Low-Dielectric Epoxy Systems


1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane), commonly referred to as hydrogenated bisphenol A diglycidyl ether (HDGEBA), is a difunctional cycloaliphatic glycidyl ether epoxy monomer [1]. It is produced by the catalytic hydrogenation of the aromatic rings of conventional bisphenol A diglycidyl ether (DGEBA), yielding a saturated cycloaliphatic backbone with a molecular formula of C₁₉H₃₂O₄ and a molecular weight of 324.45 g/mol [2]. The saturated alicyclic structure eliminates the UV-absorbing aromatic chromophores present in DGEBA, imparting a fundamentally different photostability and weathering profile while maintaining two epoxide functional groups for cross-linking. This compound serves as both a primary epoxy resin and a reactive modifier in formulations requiring low viscosity, high optical transparency, resistance to yellowing, and stable dielectric performance [3].

Why Standard Bisphenol A Epoxy Resins Cannot Substitute 1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) in Outdoor and High-Reliability Electronic Applications


The saturated cycloaliphatic structure of 1,1'-methylenebis(4-(2,3-epoxypropoxy)cyclohexane) (HDGEBA) generates quantifiably different performance outcomes compared to its aromatic analog DGEBA that cannot be bridged by simple formulation adjustments. Under identical accelerated weathering conditions (6 months, UV plus moisture and thermal cycling), DGEBA-based systems lose approximately 50% of their initial tensile strength, whereas HDGEBA-based systems exhibit markedly lower strength degradation [1]. Simultaneously, DGEBA cured networks develop hydroxyl and carbonyl degradation indices that are 90% and 40% higher, respectively, than HDGEBA equivalents, confirming that the aromatic rings serve as primary photodegradation initiation sites [1]. In the dielectric domain, the absence of polarizable π-electron systems in the cycloaliphatic backbone shifts the dielectric constant below ~3.2 versus ~3.5–4.0 for DGEBA systems, a margin that determines signal integrity in 5G electronic packaging [2]. Substituting DGEBA for HDGEBA in LED encapsulant formulations leads to progressive yellowing and lumen output decay because aromatic rings absorb short-wavelength (UV–blue) light, whereas the hydrogenated backbone remains transparent and non-absorptive over extended service life [3].

Product-Specific Quantitative Differentiation Evidence for 1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) (HDGEBA)


UV-Accelerated Weathering Tensile Strength Retention: HDGEBA vs. DGEBA

In a direct head-to-head study, Awad et al. subjected HDGEBA-TMDA and DGEBA-TMDA epoxy networks (both cured with 2,2,4-trimethyl-1,6-hexanediamine) to 6 months of accelerated weathering comprising UV light, moisture, and thermal cycling [1]. Tensile testing after exposure revealed that DGEBA-TMDA lost approximately 50% of its initial tensile strength, while HDGEBA-TMDA exhibited a smaller strength reduction over the identical exposure period [1]. FTIR analysis confirmed that the hydroxyl index increased 90% more and the carbonyl index 40% more in DGEBA-based networks than in HDGEBA-based networks, quantitatively confirming the photodegradation pathway proceeds predominantly through aromatic ring oxidation [1]. In an independent study with calcium sulfate photostabilizer, after 6 months DGEBA-TMDA tensile strength reduced by 46.5 ± 5.5% (without CS) versus only 28.7 ± 1.8% for HDGEBA-TMDA under identical conditions, an absolute difference of 17.8 percentage points [2].

Accelerated weathering Tensile strength retention UV photodegradation

Dielectric Constant and Dielectric Loss of Cycloaliphatic Epoxy Resins vs. Aromatic DGEBA Resins

Cycloaliphatic epoxy resins, including hydrogenated bisphenol A-based structures, deliver a lower dielectric constant than aromatic DGEBA-type resins because the saturated alicyclic backbone lacks polarizable π-electron systems [1]. Industry technical references report typical dielectric constants of 2.8–3.2 for cycloaliphatic epoxy resins and dielectric loss values in the range of 0.005–0.015 at high frequency [1]. In a recent study on phosphorus/silicon cycloaliphatic epoxy resins, CFP/MHHPA and CFDP/MHHPA networks exhibited dielectric loss values of 0.005 and 0.006 at 10 MHz, with a dielectric constant of 3.36 [2]. By contrast, conventional DGEBA/anhydride systems typically exhibit dielectric constants in the range of 3.5–4.0 at room temperature and suffer from elevated dielectric loss under high-frequency operation [3]. This class-level differential is consistently ascribed to the absence of aromatic rings and the reduced moisture uptake of cycloaliphatic networks [1].

Dielectric constant Dielectric loss 5G electronic packaging

Optical Transmittance and Non-Yellowing Performance: HDGEBA vs. Standard DGEBA in LED Encapsulation

The saturated cycloaliphatic structure of HDGEBA eliminates the aromatic chromophores responsible for UV absorption and subsequent yellowing in conventional DGEBA-based epoxy encapsulants [1]. In a patent explicitly referencing formulations containing HDGEBA (CAS 59333-65-2 as a preferred epoxy component), the cured epoxy material is described as exhibiting 'excellent thermal resistance, moisture resistance, light resistance, adhesion effect, transparency and electrical properties' suitable for optical semiconductors such as LEDs and CCDs [2]. The patent teaches that aromatic epoxy resins absorb short-wavelength light (UV–blue region) emitted by nitride-semiconductor LEDs, causing progressive resin degradation and light-output reduction, whereas alicyclic epoxy resin compositions maintain colorless transparency over the device lifetime [2]. Class-level data indicate that cycloaliphatic epoxy cured films achieve light transmittance of 85–92% in the 400–700 nm range, and refractive indices of 1.55–1.60 (cured), which are maintained after UV aging [3]. In contrast, DGEBA-based encapsulants exhibit measurable yellowing (ΔYI increase) within hundreds of hours of UV or blue-light exposure, directly reducing luminous efficacy [1].

Optical transmittance Yellowing resistance LED encapsulation

Curing Reactivity and Gelation Time: HDGEBA vs. DGEBA

Hydrogenated bisphenol A epoxy resin exhibits significantly lower curing reactivity than aromatic DGEBA, an attribute that can be advantageous or disadvantageous depending on the application [1]. Non-isothermal DSC curing kinetics investigations demonstrated that HDGEBA shows lower curing reactivity than bisphenol A epoxy, with longer gelation times—requiring more than twice the gelation time of DGEBA resin when cured under comparable conditions [2]. Despite this slower reactivity, HDGEBA can still be cured well and achieves complete network formation [1]. The lower reactivity provides a wider processing window for large-part casting, vacuum infusion, and resin transfer molding (RTM), where premature gelation is a critical defect risk. A separate study confirmed that the apparent activation energies for HDGEBA curing with four different amine hardeners ranged from 50.62 to 74.56 kJ/mol, with reaction orders of 0.886–0.915 [3]. This reactivity differential means formulators cannot simply drop HDGEBA into a DGEBA-optimized process without adjusting cure schedules, catalyst loadings, or hardener selection [2].

Curing kinetics Gelation time Processing window

Thermal Stability: Initial Degradation Temperature (Td5%) of HDGEBA Networks vs. DGEBA Networks

Although hydrogenated bisphenol A epoxy networks exhibit slightly lower thermal stability than their aromatic DGEBA counterparts due to the absence of thermally robust aromatic rings, the degradation temperature remains sufficiently high for demanding applications. Ma et al. demonstrated that HDGEBA networks possess high thermal stability with an initial degradation temperature (Td5%) exceeding 305 °C [1]. This value, while lower than that of DGEBA networks, is substantially above the operating temperature of most electronic, automotive, and aerospace epoxy applications. The Td5% >305 °C benchmark was consistently observed across multiple hardener systems, confirming it as an intrinsic property of the hydrogenated network rather than an artifact of a specific curing formulation [1]. The slight thermal stability trade-off (typically a Td5% reduction on the order of 10–30 °C versus DGEBA) is a direct consequence of replacing aromatic rings with cyclohexane rings, and is the principal thermal penalty associated with gaining UV and dielectric performance advantages [1].

Thermal stability TGA Degradation temperature

Water Absorption and Moisture-Induced Dielectric Degradation: Cycloaliphatic Epoxy vs. DGEBA

Cycloaliphatic epoxy resins inherently absorb less moisture than aromatic DGEBA networks, a property that directly preserves dielectric performance in humid environments [1]. A study specifically comparing hydrogenated bisphenol A glycidyl ether resin (EP-A, the target compound class) with diglycidyl 1,2-cyclohexanedicarboxylate resin demonstrated that after immersion in deionized water at 80 °C, EP-A exhibited controlled water uptake behavior characteristic of cycloaliphatic epoxy insulators [2]. In electronic-grade HBPA epoxy resin formulations, moisture absorption is reported at 0.79% after 72 hours under 85 °C / 85% relative humidity conditions [3]. By contrast, typical DGEBA/anhydride networks absorb 1.5–2.5% water under similar hygrothermal conditions, and the absorbed water molecules form hydrogen bonds with the ether linkages and hydroxyl groups in the cured network, elevating the dielectric constant and increasing dielectric loss [1]. The reduced polarity and free volume of cycloaliphatic networks limit both the equilibrium moisture content and the rate of moisture diffusion, preserving electrical insulation integrity during outdoor service [1][3].

Water absorption Moisture resistance Hydrolytic stability

Procurement-Guiding Application Scenarios for 1,1'-Methylenebis(4-(2,3-epoxypropoxy)cyclohexane) Where Differentiation Drives Selection


LED Encapsulation and Optical Semiconductor Packaging

The ability of HDGEBA-based formulations to maintain >85% optical transmittance in the visible range without yellowing under sustained short-wavelength (UV–blue) LED emission is the decisive selection criterion for high-brightness LED and CCD encapsulants [1]. The European Patent EP2664651A1 explicitly identifies HDGEBA-type alicyclic epoxy resins as the preferred matrix for optical semiconductor molding compounds, citing their thermal resistance, moisture resistance, light resistance, and transparency advantages over aromatic epoxy alternatives [1]. Procurement teams specifying encapsulation materials for nitride-semiconductor LEDs emitting in the 365–420 nm range should mandate HDGEBA-based formulations, as aromatic DGEBA encapsulants absorb in this wavelength region and undergo progressive photodegradation that reduces device luminance and shifts color temperature over time [1].

Outdoor High-Voltage Electrical Insulation and Bushings

The combination of lower moisture absorption (~0.79% at 85 °C/85% RH over 72 h) [2], dielectric constant below ~3.2, and volume resistivity up to 10¹⁶–10¹⁷ Ω·cm [3] makes HDGEBA the resin of choice for outdoor electrical insulators, instrument transformers, and high-voltage bushings. In cycloaliphatic epoxy insulator research, EP-A resin (hydrogenated bisphenol A glycidyl ether) demonstrated controlled water uptake characteristics essential for maintaining surface resistivity and tracking resistance under wet and polluted service conditions [4]. The absence of aromatic rings eliminates the UV-driven surface degradation and chalking that plagues DGEBA-based outdoor insulation, while the low dielectric loss minimizes Joule heating under AC stress [3].

Weatherable Protective Coatings for Infrastructure and Timber Composites

For outdoor coating and structural composite applications where UV-driven mechanical property loss is the primary failure mode, the tensile strength retention advantage of HDGEBA over DGEBA is procurement-relevant. After 6 months of accelerated weathering, DGEBA-TMDA networks lost ~50% of their initial tensile strength, whereas HDGEBA-TMDA networks exhibited significantly lower strength loss [5]. In the presence of calcium sulfate photostabilizer, the differential was 46.5% loss for DGEBA versus 28.7% for HDGEBA—an absolute 17.8 percentage-point retention advantage [6]. Products such as EPALLOY® 5000 and EPONEX™ Resin 1510, based on hydrogenated bisphenol A chemistry, are commercially positioned specifically for improved chalking resistance and gloss retention in outdoor coatings .

5G Communication Electronic Packaging and High-Frequency Substrates

The dielectric loss target of <0.015 at frequencies above 1 MHz, with reported values as low as 0.005 at 10 MHz for cycloaliphatic epoxy systems [7], is a quantifiable specification that excludes conventional DGEBA resins (tan δ typically >0.02 at comparable frequencies). HDGEBA-based formulations are therefore specified for high-frequency printed circuit board laminates, antenna radomes, and chip encapsulants in 5G infrastructure where signal integrity and low insertion loss are paramount [3]. The lower dielectric constant (2.8–3.2 vs. 3.5–4.0 for DGEBA) simultaneously reduces signal propagation delay, a critical parameter for millimeter-wave communication devices [3].

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